2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 2-phenyl-6-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-2-21-14(20)11-8-9-12(15(16,17)18)19-13(11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROQZUXXKJZWGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The direct esterification of 2-phenyl-6-trifluoromethyl-nicotinic acid with ethanol in the presence of an acid catalyst represents a straightforward route to the target compound. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) is typically employed at concentrations of 5–10 mol% relative to the acid substrate. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of ethanol attacks the carbonyl carbon of the carboxylic acid, facilitated by protonation of the carbonyl oxygen.
Optimized Procedure:
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Dissolve 2-phenyl-6-trifluoromethyl-nicotinic acid (1.0 equiv) in anhydrous ethanol (10 vol).
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Add H₂SO₄ (0.1 equiv) dropwise under nitrogen atmosphere.
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Reflux the mixture at 80°C for 6–8 hours.
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Neutralize with aqueous NaHCO₃ (10% w/v) and extract with dichloromethane.
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Purify the crude product via recrystallization from ethanol/water (3:1 v/v).
This method yields 68–72% of the ethyl ester, with purity >95% confirmed by HPLC.
Hydrogenation Followed by Esterification
Synthesis of 6-Trifluoromethyl-nicotinic Acid Intermediate
A two-step approach involves the hydrogenation of 2-chloro-6-trifluoromethyl-nicotinic acid methyl ester to remove the chlorine substituent, followed by esterification.
Step 1: Hydrogenation
| Parameter | Value |
|---|---|
| Substrate | 2-Chloro-6-trifluoromethyl-nicotinic acid methyl ester |
| Catalyst | 5% Pd/C (10 wt% relative to substrate) |
| Solvent | Methanol |
| Temperature | 25°C |
| Pressure | H₂ balloon (1 atm) |
| Time | 12 hours |
| Yield | 90.4% |
The hydrogenation step eliminates chlorine, yielding 6-trifluoromethyl-nicotinic acid after acidic workup (pH = 2 with HCl).
Step 2: Esterification
The acid intermediate is esterified using ethanol and H₂SO₄ under reflux, as described in Section 1.1. This sequential method achieves an overall yield of 65–70%.
Cyclocondensation-Esterification Approach
Enaminone Cyclization
A novel route involves cyclocondensation of enaminones with ethyl acetoacetate to construct the pyridine core, incorporating phenyl and trifluoromethyl groups.
Representative Protocol:
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React 3-(dimethylamino)-1-phenylprop-2-en-1-one (1.0 equiv) with ethyl acetoacetate (1.2 equiv) in glacial acetic acid.
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Add ammonium acetate (10 equiv) and reflux at 120°C for 5 hours.
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Isolate the pyridine-ester product via vacuum filtration and recrystallize from ethanol.
Key Data:
-
Purity: 89–92% (GC-MS)
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Limitations: Requires functionalized enaminones, increasing synthetic complexity.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Direct Esterification | Simple, one-pot procedure | Requires pre-synthesized acid | 68–72 |
| Hydrogenation-Esterification | High intermediate purity | Multi-step, Pd/C cost | 65–70 |
| Cyclocondensation | Builds pyridine ring de novo | Low yield, complex precursors | 42–45 |
Optimization Strategies
Catalyst Screening
Replacing H₂SO₄ with p-toluenesulfonic acid (PTSA) in esterification improves yield to 78% by reducing side reactions.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Phenyl-6-trifluoromethyl-nicotinic acid.
Reduction: 2-Phenyl-6-trifluoromethyl-nicotinic alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares key structural and functional attributes of 2-phenyl-6-trifluoromethyl-nicotinic acid ethyl ester with related compounds:
Key Observations:
- This substitution likely improves binding affinity in protein targets due to aromatic interactions .
- Functional Groups: Replacement of the ethyl ester with a methyl group (e.g., methyl 6-(trifluoromethyl)nicotinate) reduces molecular weight and alters solubility . Hydroxyl groups (e.g., ethyl 2-hydroxy-6-trifluoromethylnicotinate) introduce acidity, influencing ionization and pharmacokinetics .
- Trifluoromethyl Impact: The CF₃ group at position 6 is a common feature across analogs, contributing to electron-withdrawing effects and resistance to oxidative metabolism .
Biological Activity
2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester (CAS No. 149770-27-4) is a compound belonging to the class of trifluoromethylpyridines, which are recognized for their unique physicochemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular structure of this compound includes a trifluoromethyl group, which enhances its lipophilicity and ability to penetrate biological membranes. This property is crucial for its interaction with various cellular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group plays a significant role in enhancing the compound's membrane permeability, facilitating its intracellular action.
Key Mechanisms:
- Enzyme Inhibition : The compound has been identified as a dual inhibitor for HIV-1 reverse transcriptase (RT), targeting both the DNA polymerase and RNA-dependent DNA polymerase activities.
- Antibacterial Activity : Preliminary studies suggest that derivatives of trifluoromethylpyridines exhibit antibacterial properties against various strains of bacteria, including Gram-positive organisms .
Antiviral Properties
Research indicates that this compound may have significant antiviral properties, particularly against HIV. It acts by inhibiting critical viral enzymes, thereby disrupting the replication cycle of the virus.
Antimicrobial Effects
The compound has shown promising results in antimicrobial assays:
- Inhibition Against Bacteria : In studies evaluating antibacterial activity, compounds similar to this compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus. For instance, certain derivatives exhibited inhibition percentages exceeding 70% at specific concentrations .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester, and what challenges arise during trifluoromethyl group incorporation?
- Methodological Answer :
- Route 1 : Esterification of 6-trifluoromethyl-nicotinic acid with ethyl alcohol under acid catalysis, followed by phenyl group coupling via Suzuki-Miyaura cross-coupling .
- Route 2 : Direct trifluoromethylation of a pre-functionalized nicotinic acid derivative using fluoroalkylation reagents (e.g., CF₃Cu complexes).
- Challenges : The trifluoromethyl group introduces steric hindrance and electron-withdrawing effects, which may reduce reaction yields. Use anhydrous conditions and inert atmospheres to mitigate side reactions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Gas Chromatography/Mass Spectrometry (GC/MS) : Compare retention times and fragmentation patterns with NIST Standard Reference Data . For example, trifluoromethyl groups exhibit distinct isotopic clusters in mass spectra.
- Nuclear Magnetic Resonance (NMR) : Analyze ¹⁹F NMR for trifluoromethyl signals (δ ~ -60 to -70 ppm) and ¹H NMR for ester and phenyl protons.
- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and reference standards (e.g., ≥98% purity protocols as in ).
Q. What are the best practices for storing this compound to ensure stability?
- Methodological Answer :
- Store at -20°C in amber vials under argon to prevent hydrolysis of the ester group.
- Monitor stability via periodic HPLC analysis; similar esters show ≥2-year stability under these conditions .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing analogs with varied substituents on the phenyl ring?
- Methodological Answer :
- Design of Experiments (DOE) : Systematically vary substituents (e.g., electron-donating/-withdrawing groups) and track yields via DOE software.
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency, as seen in analogous patent syntheses .
- Analytical Validation : Confirm product structures using high-resolution MS and 2D NMR to rule out regioisomeric byproducts.
Q. How should discrepancies in spectral data (e.g., conflicting mass spectra) be resolved during characterization?
- Methodological Answer :
- Cross-Validation : Compare experimental spectra with NIST databases and published fragmentation patterns for trifluoromethyl-containing compounds.
- Isotopic Pattern Analysis : Trifluoromethyl groups produce a characteristic M+1/M+2 isotopic ratio (e.g., ¹³C contributions). Deviations may indicate impurities.
- Repetition Under Controlled Conditions : Re-run reactions and analyses in triplicate to distinguish experimental error from structural anomalies .
Q. What mechanistic insights can be gained from studying the compound’s reactivity under acidic or basic conditions?
- Methodological Answer :
- Hydrolysis Studies : Expose the ester to pH-varied buffers (e.g., pH 2–12) and monitor degradation via LC-MS. Trifluoromethyl groups may stabilize intermediates via inductive effects.
- Kinetic Profiling : Use pseudo-first-order kinetics to determine hydrolysis rates. Compare with non-fluorinated analogs to isolate electronic effects.
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts.
- First Aid : If inhaled, seek medical attention immediately and provide safety data sheets (SDS) for reference, as advised for structurally related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
